molecular formula C10H9N3OS B3285395 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one CAS No. 80334-62-9

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

Cat. No.: B3285395
CAS No.: 80334-62-9
M. Wt: 219.27 g/mol
InChI Key: LRTYHLWDHUAVCP-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one is a bicyclic heterocyclic compound featuring fused imidazole and 1,2,4-thiadiazole rings. The imidazo[1,2-d][1,2,4]thiadiazole core is partially hydrogenated (5,6-dihydro), with a phenyl substituent at position 2 and a ketone group at position 2.

Key structural features:

  • Fused rings: Imidazole (5-membered, two nitrogen atoms) fused with 1,2,4-thiadiazole (5-membered, two nitrogen and one sulfur atom).
  • Ketone functionality: Polar carbonyl group at position 3, influencing solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

2-phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-10-12-7-6-11-9(12)15-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYHLWDHUAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reactions: : One common method involves the condensation of 2-phenylimidazole with thiourea in the presence of an oxidizing agent.

  • Cyclization Reactions: : Another approach is the cyclization of 2-phenyl-1,3-diaminopropane with thiosemicarbazide under acidic conditions.

Industrial Production Methods: : Large-scale production of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one typically involves optimized versions of these laboratory methods, with a focus on yield maximization, cost efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide.

  • Reduction: : It can be reduced to form the corresponding thiol and amine derivatives.

  • Substitution: : Various nucleophiles can substitute the phenyl or imidazole rings under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Organometallic reagents like Grignard reagents or organolithiums.

Major Products Formed: : The main products from these reactions include substituted phenyl derivatives, imidazole derivatives, and various sulfur-containing heterocycles.

Scientific Research Applications

Synthesis of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. For instance, the reaction of thiourea derivatives with phenacyl bromides can yield various substituted imidazo-thiadiazoles. The synthetic pathways often include the use of catalysts and specific reaction conditions to optimize yields and purities .

Antimicrobial Activity

Research indicates that derivatives of imidazo-thiadiazoles exhibit significant antimicrobial properties. For example, compounds similar to 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as excellent antifungal activity against Candida albicans .

Antioxidant Activity

These compounds also demonstrate notable antioxidant capabilities. Studies have reported that certain derivatives can inhibit up to 97% of DPPH radicals, showcasing their potential as effective antioxidants . The mechanism often involves the formation of radical cations through single electron transfer processes.

Anticancer Properties

Imidazo-thiadiazole derivatives have been investigated for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways related to proliferation and survival .

P2X7 Receptor Modulation

One significant application is in the modulation of the P2X7 receptor function. Compounds based on the imidazo-thiadiazole framework have been identified as potential antagonists for this receptor, which plays a crucial role in inflammatory responses and pain signaling . This suggests their utility in developing treatments for chronic pain and inflammatory diseases.

Antiviral Activity

There is emerging interest in the antiviral potential of these compounds. Preliminary studies indicate that certain derivatives exhibit activity against viral infections by interfering with viral replication mechanisms .

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityModerate antibacterial effects against E. coli; excellent antifungal activity against C. albicans
Antioxidant EvaluationInhibition of DPPH radicals up to 97%
P2X7 Receptor AntagonismPotential therapeutic effects in pain management
Antiviral ScreeningActivity against viral replication observed

Mechanism of Action

The compound’s biological activity often arises from its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate interaction. The thiadiazole moiety often plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound Name Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Imidazo[1,2-d][1,2,4]thiadiazole N/A ~278.33* Phenyl, ketone
2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one Imidazo[2,1-b]thiazole N/A 256.32 Propenylidene, phenyl
5-Diacetylamino-1,2,4-thiadiazol-3-one 1,2,4-Thiadiazole N/A 201.23 Diacetylamino
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) Imidazo[1,2-a]pyridine 243–245 516.52 Cyano, nitro, ester
Ethyl (5R,8S)-8-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-... (17b) Triazolopyridazine 160–161 526.89 Tetrazole, chlorophenyl, ester

*Calculated based on molecular formula C₁₁H₁₀N₄OS.

Research Findings and Limitations

  • Biological Activity: No direct data exist for the target compound. However, imidazo-pyridine derivatives (e.g., 1l) show promise as antimalarial agents, highlighting the pharmacological relevance of fused imidazo systems .
  • Solubility and Stability : Thiadiazole-containing compounds (e.g., 5a) exhibit moderate aqueous solubility (0.04–0.06 g/100 mL), suggesting the target compound may require formulation optimization for bioavailability .

Biological Activity

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects.

Chemical Structure

The molecular structure of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one can be represented as follows:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{S}

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. Specifically, 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one has been shown to induce apoptosis in various cancer cell lines. A case study involving human breast cancer cells (MCF-7) indicated that the compound decreased cell viability and induced apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspases
HeLa15.0G1 phase arrest and apoptosis
A54910.0Inhibition of proliferation

These findings highlight the compound's potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains. For instance, it exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity suggests its potential use in treating infections caused by resistant bacterial strains.

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one has been studied for its anti-inflammatory and analgesic properties. Experimental models have shown that it can reduce inflammation markers and alleviate pain in animal models.

Research Findings

A comprehensive review of literature indicates that thiadiazole derivatives demonstrate a range of biological activities. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance biological efficacy. For instance:

  • Substitution at the phenyl ring can significantly affect anticancer activity.
  • The presence of electron-withdrawing groups enhances antimicrobial potency.

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one?

The synthesis typically involves heterocyclic ring formation and functionalization. A common approach includes:

  • Step 1 : Alkylation of a thione precursor (e.g., 3,4-dihydrobenzoimidazo-pyrimidine-thione) with methyl iodide to introduce methylsulfanyl groups .
  • Step 2 : Alcoholysis with sodium methoxide to form methoxy derivatives, followed by cyclization to assemble the imidazo-thiadiazole core .
  • Modification : Substituents like phenyl groups can be introduced via Suzuki coupling or nucleophilic aromatic substitution. For example, brominated intermediates (e.g., 10-bromo-9-fluoro derivatives) react with alkynes under Sonogashira conditions .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bonds at ~600–700 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.7–7.8 ppm, dihydroimidazole protons as multiplets near δ 3.5–4.5 ppm) . ¹³C NMR confirms carbonyl (δ ~160–170 ppm) and heteroaromatic carbons .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • LC-MS : Detects molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural confirmation .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Poor in water (0.04–0.06 g/100 mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility decreases with halogenated substituents due to increased hydrophobicity .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure or acidic/basic conditions (pH < 3 or > 10), forming hydrolyzed byproducts .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized Assays : Use consistent protocols (e.g., MIC determination for antimicrobial activity with fixed inoculum sizes and incubation times) .
  • Structure-Activity Relationship (SAR) : Compare derivatives with controlled modifications. For example, fluorophenyl substituents (as in Compound 14) enhance antimalarial activity, while methyl groups reduce cytotoxicity .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., triazole derivatives in vs. thiadiazoles in ) to identify trends.

Q. What strategies optimize reaction yields in heterocyclic ring formation?

Key factors include:

  • Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions (yields >80% in Sonogashira reactions) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% for cyclization steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S-alkylation steps .

Q. How can in silico methods guide the design of derivatives with enhanced activity?

Computational approaches include:

  • Molecular Docking : Predict binding affinities to targets (e.g., fungal CYP51 for antifungals or Plasmodium falciparum enzymes for antimalarials ).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 for improved bioavailability) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with activity. Electron-withdrawing groups (e.g., -NO₂) often enhance antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
Reactant of Route 2
2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

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